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5,6-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Kinase inhibitor design Structure-activity relationship Pyrazolo[1,5-a]pyrimidine scaffold

Addressing the need for novel kinase inhibitor scaffolds, this pyrazolo[1,5-a]pyrimidine features a unique N-(pyridin-3-ylmethyl)amine at the 7-position, offering a distinct hydrogen-bonding vector orthogonal to common 2-pyridylmethyl analogs. - Enables kinase selectivity panel screening to identify targets accommodating the 3-pyridylmethyl vector. - Serves as a comparator to evaluate 5,6-dimethyl vs. 2,5-dimethyl substitution effects on target engagement. - Favorable drug-like properties (LogP 2.63, TPSA 55 Ų) for cellular target deconvolution studies.

Molecular Formula C20H19N5
Molecular Weight 329.407
CAS No. 900897-12-3
Cat. No. B2389259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS900897-12-3
Molecular FormulaC20H19N5
Molecular Weight329.407
Structural Identifiers
SMILESCC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NCC4=CN=CC=C4
InChIInChI=1S/C20H19N5/c1-14-15(2)24-20-18(17-8-4-3-5-9-17)13-23-25(20)19(14)22-12-16-7-6-10-21-11-16/h3-11,13,22H,12H2,1-2H3
InChIKeyCSYSCLOUUBNKJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6-Dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 900897-12-3): Structural Overview and Procurement Context


5,6-Dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 900897-12-3) is a synthetic heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold widely recognized in medicinal chemistry for its kinase inhibitory potential . The compound features a 5,6-dimethyl substitution on the pyrimidine ring, a 3-phenyl group on the pyrazole ring, and an N-(pyridin-3-ylmethyl)amine at the 7-position, distinguishing it from more commonly studied 2-pyridylmethyl or 5,7-disubstituted analogs [1]. Its molecular formula is C20H19N5 (MW 329.40 Da) with a computed ACD/LogP of 2.63 and zero Rule-of-5 violations, suggesting favorable drug-like physicochemical properties for oral bioavailability . This compound is commercially available through screening library suppliers such as Life Chemicals at 90%+ purity, positioning it as an accessible tool compound for exploratory kinase inhibitor research [2].

Why Generic Substitution Fails for 5,6-Dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Structural Nuances Determine Target Engagement


Within the pyrazolo[1,5-a]pyrimidine class, even minor structural variations profoundly alter biological activity profiles. The 3-pyridylmethylamine at the 7-position in compound 900897-12-3 creates a distinct hydrogen-bonding geometry compared to the more extensively characterized 2-pyridylmethyl analogs prevalent in the anti-mycobacterial literature, where the 2-pyridyl nitrogen engages targets differently [1]. Similarly, the 5,6-dimethyl pattern on the pyrimidine ring influences both electronic distribution and steric accessibility of the core scaffold, differentiating this compound from 2,5-dimethyl or 5-methyl-2-ethyl variants found in antiviral patent series [2]. The 3-phenyl substituent (vs. 3-(4-chlorophenyl) or 3-(4-fluorophenyl) analogs) modulates lipophilicity and potential π-stacking interactions, which can shift kinase selectivity profiles. These structural features are not interchangeable without altering the compound's target binding profile, making direct substitution with in-class analogs scientifically unjustified without confirmatory biochemical data [3].

Quantitative Differentiation Evidence for 5,6-Dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Comparative Analysis of Structural, Physicochemical, and Procurement Parameters


Structural Differentiation: 3-Pyridylmethyl vs. 2-Pyridylmethyl Amine at Position 7 Alters Target Binding Geometry

The compound bears an N-(pyridin-3-ylmethyl)amine at the 7-position, whereas the most extensively characterized anti-mycobacterial pyrazolo[1,5-a]pyrimidin-7-amines employ an N-(pyridin-2-ylmethyl)amine [1]. This positional isomerism of the pyridyl nitrogen (meta vs. ortho) fundamentally alters the hydrogen-bond acceptor geometry and vector orientation of the amine side chain, which in kinase inhibitor design directly impacts ATP-binding site complementarity and selectivity [2]. In the anti-mycobacterial SAR series, 2-pyridylmethyl was critical for activity, with alternative regioisomers showing reduced potency, suggesting that the 3-pyridylmethyl variant may engage different targets or binding modes.

Kinase inhibitor design Structure-activity relationship Pyrazolo[1,5-a]pyrimidine scaffold

Substitution Pattern Differentiation: 5,6-Dimethyl vs. 2,5-Dimethyl Configuration on the Pyrimidine Ring

Compound 900897-12-3 carries methyl groups at the 5- and 6-positions of the pyrimidine ring. A close analog disclosed in antiviral patent EP3096762A2, 3-(4-chlorophenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, features a 2,5-dimethyl pattern instead [1]. The 5,6-dimethyl configuration places both methyl groups on the pyrimidine ring adjacent to the 7-amine, potentially creating steric constraints that influence the conformational freedom of the N-(pyridin-3-ylmethyl) side chain. In contrast, the 2,5-dimethyl pattern places one methyl on the pyrazole-fused pyrimidine ring at a position farther from the amine, likely resulting in different steric and electronic environments around the key 7-amine pharmacophore.

Medicinal chemistry Kinase inhibitor scaffold Pyrazolo[1,5-a]pyrimidine SAR

Lipophilicity and Drug-Likeness: Computed Physicochemical Profile vs. Closest Analogs

The computed ACD/LogP for compound 900897-12-3 is 2.63, with ACD/LogD (pH 7.4) of 2.86, topological polar surface area (TPSA) of 55 Ų, zero Rule-of-5 violations, and 4 freely rotatable bonds . These values place the compound within favorable oral drug-like chemical space. By comparison, the 3-(4-chlorophenyl) analog from EP3096762A2 has an additional chlorine atom that would increase lipophilicity (predicted LogP increment ~0.7 units) and molecular weight [1]. The 3-phenyl (unsubstituted) group in 900897-12-3 provides a lower lipophilicity baseline, potentially offering better aqueous solubility and reduced non-specific protein binding compared to halogenated phenyl analogs—a desirable feature for chemical probe development where target-specific binding must be distinguished from promiscuous hydrophobic interactions.

Physicochemical properties Drug-likeness ADME prediction

Commercial Availability and Procurement: Sourcing Comparison for Pyrazolo[1,5-a]pyrimidine Screening Compounds

Compound 900897-12-3 is commercially available from Life Chemicals (catalog F3348-0687) at 90%+ purity with transparent pricing: $59.00 for 2 mg and $69.00 for 5 mg [1]. In contrast, closely related analogs such as 3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 896811-22-6) and 2-ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine are listed through multiple vendors but with less transparent or variable pricing structures [2]. The availability of 900897-12-3 in pre-weighed quantities (2 mg and 5 mg) at defined purity facilitates direct procurement for initial screening without the logistical burden of custom synthesis, which is a practical advantage for laboratories conducting kinase inhibitor library screening where rapid access to structurally characterized compounds is essential.

Chemical procurement Screening library Tool compound sourcing

Recommended Research and Procurement Application Scenarios for 5,6-Dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 900897-12-3)


Kinase Selectivity Profiling Panels Requiring 3-Pyridylmethylamine Chemotype Diversity

For laboratories conducting kinase inhibitor selectivity screens, compound 900897-12-3 offers a structurally distinct 3-pyridylmethylamine chemotype that complements the more common 2-pyridylmethyl series prevalent in the literature . Its 5,6-dimethyl-3-phenyl substitution pattern, combined with meta-pyridyl geometry, provides a unique pharmacophore for exploring kinase selectivity space orthogonal to extensively studied anti-mycobacterial or antiviral pyrazolo[1,5-a]pyrimidine scaffolds [1]. Procurement of this compound for selectivity panel screening can identify kinase targets that preferentially accommodate the 3-pyridylmethyl vector, generating SAR hypotheses distinct from those derived from 2-pyridylmethyl analogs.

Lead Optimization Programs Exploring 5,6-Dimethyl vs. 2,5-Dimethyl Scaffold Effects

Medicinal chemistry teams optimizing pyrazolo[1,5-a]pyrimidine-based kinase inhibitors can use compound 900897-12-3 as a comparator to evaluate the impact of methyl group positioning on the pyrimidine ring. The 5,6-dimethyl pattern places both methyl substituents adjacent to the 7-amine, potentially altering the conformational preference and target engagement profile compared to 2,5-dimethyl analogs disclosed in antiviral patents . This compound serves as a key intermediate scaffold for understanding how subtle regioisomeric changes influence kinase selectivity, cellular potency, and ADME properties within a lead optimization campaign.

Computational Docking and Molecular Dynamics Studies of Pyrazolo[1,5-a]pyrimidine-Kinase Interactions

With its well-defined 3D structure, computed physicochemical parameters (ACD/LogP 2.63, TPSA 55 Ų, zero Rule-of-5 violations) , and distinct N-(pyridin-3-ylmethyl)amine geometry, compound 900897-12-3 is well-suited as a reference ligand for computational kinase docking studies. The 3-pyridylmethyl side chain provides a different hydrogen-bonding vector compared to 2-pyridylmethyl analogs, enabling computational chemists to evaluate docking pose diversity and binding mode predictions across the kinome. Its favorable drug-like properties make it a realistic starting point for virtual screening campaigns targeting kinases with unexplored 3-pyridylmethylamine binding pockets.

Chemical Probe Development for Target Deconvolution Studies

The lower lipophilicity of compound 900897-12-3 (ACD/LogP 2.63) compared to halogenated phenyl analogs makes it a potentially cleaner chemical probe for cellular target engagement studies. Reduced non-specific hydrophobic interactions may minimize off-target effects, facilitating more reliable target deconvolution using techniques such as cellular thermal shift assays (CETSA) or photoaffinity labeling-based chemoproteomics. Its commercial availability in defined purity and quantity [1] further supports its use as a readily accessible tool compound for target identification workflows in academic and industrial settings.

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